Heptadecan-9-yl 7-bromoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 7-bromoheptanoate is an aliphatic lipid compound characterized by a C17 chain, an ester group, and a terminal bromide atom. This compound is primarily used as a building block in nano-lipid technology due to its unique structural properties . The presence of the bromide atom makes it a suitable candidate for nucleophilic substitution reactions, which are essential in various synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadecan-9-yl 7-bromoheptanoate can be synthesized through esterification reactions involving heptadecan-9-ol and 7-bromoheptanoic acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Heptadecan-9-yl 7-bromoheptanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide atom serves as a good leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Major Products Formed:
Nucleophilic Substitution: The major products depend on the nucleophile used.
Ester Hydrolysis: The primary products are heptadecan-9-ol and 7-bromoheptanoic acid.
Scientific Research Applications
Heptadecan-9-yl 7-bromoheptanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of heptadecan-9-yl 7-bromoheptanoate primarily involves its reactivity in nucleophilic substitution reactions. The bromide atom acts as a leaving group, allowing the compound to participate in various substitution reactions. This reactivity is crucial in the synthesis of complex molecules and the development of lipid-based drug delivery systems .
Comparison with Similar Compounds
Heptadecan-9-yl 8-bromooctanoate: Similar in structure but with a different chain length.
Heptadecan-9-yl 10-bromodecanoate: Another similar compound with a different bromide position.
Uniqueness: Heptadecan-9-yl 7-bromoheptanoate is unique due to its specific chain length and the position of the bromide atom, which confer distinct reactivity and properties. This makes it particularly suitable for applications in nano-lipid technology and drug delivery systems .
Properties
Molecular Formula |
C24H47BrO2 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
heptadecan-9-yl 7-bromoheptanoate |
InChI |
InChI=1S/C24H47BrO2/c1-3-5-7-9-11-15-19-23(20-16-12-10-8-6-4-2)27-24(26)21-17-13-14-18-22-25/h23H,3-22H2,1-2H3 |
InChI Key |
MMHWVQIQQOLJIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.